molecular formula C19H22N2O7 B1432040 diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1638612-84-6

diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1432040
CAS No.: 1638612-84-6
M. Wt: 390.4 g/mol
InChI Key: IZCNHVSXSIBDEL-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Chemistry

Pyrazole chemistry originated in 1883 when Ludwig Knorr synthesized antipyrine, the first medicinal pyrazole derivative. The foundational synthesis of pyrazole itself occurred in 1889 via Eduard Buchner’s decarboxylation of 3,4,5-tricarboxylic acid. Natural pyrazoles emerged later, with 1-pyrazolyl-alanine isolated from watermelon seeds in 1959. These milestones established pyrazoles as versatile scaffolds for drug development, exemplified by modern kinase inhibitors like ibrutinib and baricitinib.

Significance of 3,5-Dicarboxylate Substitution Patterns in Pyrazoles

The 3,5-dicarboxylate substitution enhances pyrazole reactivity and binding specificity. Key effects include:

  • Electron-Withdrawing Effects : Ester groups at C3/C5 reduce aromatic ring electron density, directing electrophilic attacks to C4.
  • Biological Activity : Dialkyl pyrazole-3,5-dicarboxylates exhibit antiprotozoal activity against Trypanosoma cruzi (IC50 1.47–3.82 μM) and CDK2 inhibition (e.g., compound 4 , IC50 3.82 μM).
  • Synthetic Versatility : These esters serve as intermediates for agrochemicals (e.g., fungicides) and materials science applications.

Table 1 : Comparative Bioactivity of Pyrazole-3,5-Dicarboxylates

Compound Target Organism/Enzyme IC50 (μM) Selectivity Index
Diethyl ester 3 T. cruzi amastigotes 3.82 72
Sodium salt 8 Leishmania spp. amastigotes 1.47 113
Compound 4 CDK2/Cyclin A2 3.82 N/A

Importance of 1-[2-(3,4-Dimethoxyphenyl)-2-Oxoethyl] N-Substitution

The N1-substituent in this compound introduces three critical features:

  • Aromatic Electron Donation : The 3,4-dimethoxyphenyl group increases lipophilicity and π-π stacking potential, enhancing membrane permeability.
  • Ketone Reactivity : The oxoethyl moiety participates in hydrogen bonding with biological targets (e.g., CDK2’s ATP-binding pocket).
  • Steric Effects : The bulky substituent directs molecular orientation, as seen in X-ray studies of analogous structures.

Chemical Classification and Nomenclature

  • IUPAC Name : Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate.
  • CAS Registry : 1638612-84-6.
  • Molecular Formula : C19H22N2O7 (MW 390.4 g/mol).
  • Functional Groups :
    • Pyrazole core (C3N2 ring).
    • Two ethyl ester groups at C3/C5.
    • N1-linked 3,4-dimethoxyphenyl ketone.

Figure 1 : Structural Features
$$
\begin{array}{ccc}
\text{Ester Groups (C3/C5)} & \rightarrow & \text{Electrophilic C4} \
\uparrow & & \downarrow \
\text{Pyrazole Core} & \leftarrow & \text{Ketone-Containing N1 Substituent} \
\end{array}
$$

This structure aligns with fused heterocycle nomenclature rules, where the pyrazole ring is prioritized over the benzene derivative. The 3,4-dimethoxyphenyl group adopts a dihedral angle of ~67.7° relative to the pyrazole plane, minimizing steric clash.

Properties

IUPAC Name

diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7/c1-5-27-18(23)13-10-14(19(24)28-6-2)21(20-13)11-15(22)12-7-8-16(25-3)17(9-12)26-4/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCNHVSXSIBDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118952
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester
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Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-84-6
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-, 3,5-diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N2O6\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_6

It features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and two carboxylate ester functionalities. The presence of the dimethoxy group is believed to enhance its biological activity through increased lipophilicity and receptor binding affinity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals was demonstrated in vitro using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In studies involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this pyrazole derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may inhibit the NF-kB signaling pathway, which is pivotal in inflammation.

Anticancer Properties

This compound has been evaluated for its anticancer effects against various cancer cell lines. It demonstrated cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It may interfere with cellular signaling pathways like MAPK and PI3K/Akt that are crucial for cell proliferation and survival.
  • Interaction with Receptors : Molecular docking studies suggest that this compound can bind effectively to various biological receptors, enhancing its pharmacological profile.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antioxidant activity with an IC50 value of 25 µM in DPPH assay.
Study BShowed significant reduction in TNF-α levels in LPS-stimulated macrophages after treatment with 50 µM of the compound.
Study CInduced apoptosis in MCF-7 cells with an IC50 value of 30 µM; involved caspase activation.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C15H17N3O5
  • Molecular Weight : Approximately 319.31 g/mol

Structural Features

The compound features a pyrazole ring, which is known for its biological activity, and two carboxylate groups that enhance its solubility and reactivity. The presence of the 3,4-dimethoxyphenyl substituent contributes to its potential pharmacological properties.

Medicinal Chemistry

Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has been researched for its potential therapeutic effects. Key applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties : Research suggests that similar pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes .
  • Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains .

Agricultural Applications

The compound is also being investigated for use in agrochemicals:

  • Herbicidal Activity : Studies have indicated that pyrazole derivatives can act as herbicides by disrupting plant growth pathways .
  • Fungicidal Properties : Research shows that compounds with similar structures demonstrate fungicidal activity against common agricultural pathogens .

Materials Science

In materials science, this compound is explored for:

  • Polymer Synthesis : Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties like thermal stability and mechanical strength .
  • Nanomaterials : The compound's ability to form coordination complexes with metals makes it suitable for developing nanomaterials with specific electronic properties .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyrazole derivatives, including this compound. The results showed significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent .

Case Study 2: Agricultural Efficacy

In a field trial reported by Pest Management Science, the herbicidal activity of a related pyrazole derivative was tested against various weeds. The results indicated effective control of weed populations with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Pyrazole Derivative AAnti-inflammatory
Pyrazole Derivative BAntimicrobial
Related HerbicideHerbicidal

Table 2: Potential Applications in Various Fields

FieldApplicationPotential Benefits
Medicinal ChemistryAnticancer AgentsInhibition of tumor growth
AgricultureHerbicidesEffective weed control
Materials SciencePolymer AdditivesEnhanced mechanical properties

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and pyrazole backbone significantly influence molecular weight, solubility, and stability. Key analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR/LC-MS) Reference
Diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 3,4-dimethoxyphenyl C₁₉H₂₂N₂O₇* 390.39 Not reported Not available
Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 4-methoxyphenyl C₁₈H₂₀N₂O₆ 360.37 Not reported Purity >90% (LC-MS)
Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate 4-chlorophenyl C₁₇H₁₇ClN₂O₅ 364.78 Not reported CAS 1610377-15-5
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 3-chlorophenyl + NH₂ C₁₅H₁₅ClN₃O₄ 336.75 Monoclinic (XRD) FTIR: NH₂ stretch at 3350 cm⁻¹
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 4-cyanobenzyl C₁₄H₁₂N₃O₄ 298.27 Not reported X-ray: 71.74° dihedral angle between pyrazole and phenyl

*Calculated based on structural analogs.

Key Observations:

  • Electron-withdrawing vs. electron-donating groups : Chloro substituents (e.g., 4-chlorophenyl) reduce solubility in polar solvents compared to methoxy groups due to decreased polarity .
  • Steric effects: Bulky substituents like 3,4-dimethoxyphenyl may hinder crystal packing, as evidenced by the absence of reported melting points for this compound. In contrast, smaller groups (e.g., 4-cyanobenzyl) allow for well-defined crystal structures .

Preparation Methods

General Synthetic Strategy

The synthesis of diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically follows a condensation approach involving:

  • 1,3-dicarbonyl compounds : These serve as key building blocks providing the pyrazole core.
  • Hydrazine derivatives : Phenyl hydrazine or substituted hydrazines are used to form the pyrazole ring via cyclocondensation.
  • Catalysts : Cerium(III) proline complex or similar catalysts may be employed to facilitate the reaction under mild conditions.

This method leverages the nucleophilicity of hydrazine derivatives attacking the electrophilic 1,3-dicarbonyl compounds to form the five-membered pyrazole ring system, followed by functionalization to introduce the 3,4-dimethoxyphenyl and keto substituents.

Stepwise Preparation Details

Step Reaction Type Reagents & Conditions Outcome Yield Range
1 Preparation of 1,3-dicarbonyl intermediate Starting from diethyl malonate derivatives or ethyl acetoacetate, reacted with appropriate benzaldehyde derivatives (3,4-dimethoxybenzaldehyde) under basic or acidic catalysis Formation of β-ketoester precursor with 3,4-dimethoxyphenyl substituent Typically 75-85%
2 Pyrazole ring formation Condensation of β-ketoester with hydrazine hydrate or substituted hydrazine in ethanol or other polar solvents, catalyzed by cerium(III) proline or similar catalysts Cyclization to form this compound 70-91% depending on conditions
3 Purification Recrystallization or chromatographic techniques Isolation of pure target compound Purity >95%

Reaction Conditions and Optimization

  • Solvents : Ethanol, methanol, or other polar protic solvents are preferred to dissolve both hydrazine and ketoester substrates.
  • Temperature : Mild heating (40–80 °C) is generally sufficient to drive the condensation without decomposition.
  • Catalysts : Cerium(III) proline complex has been noted to enhance yields and selectivity by stabilizing intermediates and lowering activation energy.
  • Reaction Time : Typically 4–12 hours, monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • pH Control : Slightly acidic to neutral conditions favor cyclization and minimize side reactions.

Mechanistic Insights

The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The presence of electron-donating methoxy groups on the aromatic ring influences the electronic environment, stabilizing intermediates and potentially affecting reaction rates.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Range / Value
Starting materials 1,3-dicarbonyl compound + hydrazine derivative Diethyl malonate or ethyl acetoacetate + phenyl hydrazine
Catalyst Cerium(III) proline complex or none 5-10 mol% catalyst loading
Solvent Polar protic solvents Ethanol, methanol
Temperature Reaction temperature 40–80 °C
Reaction time Duration of reaction 4–12 hours
Yield Isolated product yield 70–91%
Purity Post-purification >95% (HPLC or NMR confirmed)

Comparative Notes on Preparation Methods

While the condensation of 1,3-dicarbonyl compounds with hydrazines is the predominant method, alternative approaches may involve:

  • Use of substituted hydrazines to introduce different functional groups.
  • Variation in catalysts to improve selectivity or yield.
  • Multi-step synthesis starting from protected intermediates to control regioselectivity.

However, the described condensation remains the most efficient and widely used route for this compound.

Q & A

Q. What are the standard synthetic routes and characterization techniques for diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate?

The compound is typically synthesized via a "chemical root method," involving condensation reactions between pyrazole precursors and substituted phenyl ketones. Characterization employs a multi-technique approach:

  • X-ray diffraction (XRD) confirms crystallinity and lattice parameters (monoclinic system, unit cell volume ~789 ų) .
  • FTIR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
  • Transmission electron microscopy (TEM) reveals particle morphology (spherical aggregates, ~50–100 nm) .
    Methodological Note: Ensure anhydrous conditions during synthesis to avoid hydrolysis of ester groups.

Q. What structural features of this compound have been elucidated through crystallographic analysis?

XRD analysis confirms a monoclinic crystal system with space group P2₁/c. Key parameters include:

  • Lattice angles: α = γ = 90°, β = 112.3° .
  • Hydrogen bonding networks between pyrazole N-H and ester carbonyl groups stabilize the structure .
    Implications: The 3,4-dimethoxyphenyl substituent induces steric hindrance, affecting packing efficiency .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for this compound?

Yield optimization strategies include:

  • Solvent selection : Acetonitrile improves reaction homogeneity vs. DMF, as shown in analogous pyrazole syntheses (35% yield achieved in acetonitrile vs. <20% in DMF) .
  • Catalyst use : Triethylamine enhances deprotonation efficiency in cross-coupling steps .
  • Purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) removes unreacted precursors .
    Data Contradiction Alert : Conflicting yields in similar reactions (e.g., 35% vs. 50% in other pyrazole derivatives) suggest substrate-specific steric or electronic effects .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Case Example: If FTIR suggests ester group hydrolysis but XRD shows intact crystal structure:

  • Perform NMR kinetics to monitor hydrolysis rates under varying humidity .
  • Use thermogravimetric analysis (TGA) to assess thermal stability of ester bonds .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to detect degradation products .

Q. What strategies address challenges in growing high-quality single crystals for XRD?

  • Slow evaporation : Use low-polarity solvents (e.g., chloroform) to reduce nucleation rates .
  • Temperature control : Maintain 4°C during crystallization to minimize thermal disorder .
  • Additive screening : Trace amounts of ionic liquids (e.g., [BMIM][PF₆]) can enhance crystal lattice integrity .

Q. How can regioselectivity be improved in substitution reactions involving this compound?

  • Protecting groups : Temporarily block the pyrazole N-H with tert-butoxycarbonyl (Boc) to direct electrophilic attacks to the 3,5-ester positions .
  • Microwave-assisted synthesis : Enhances kinetic control in regioselective alkylation (e.g., 80% selectivity reported in analogous reactions) .

Q. What methodologies are recommended for assessing biological activity in pyrazole derivatives?

While direct data on this compound is limited, related pyrazoles show:

  • Antitumor activity : MTT assays against HeLa cells with IC₅₀ values <10 µM .
  • Anti-inflammatory effects : COX-2 inhibition assays (IC₅₀ ~5 µM) .
    Experimental Design : Prioritize in vitro screening before in vivo studies due to metabolic instability of ester groups.

Q. How can stability and decomposition pathways be monitored under varying conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, analyze via HPLC for degradation .
  • Mechanistic insights : Use DFT calculations to predict hydrolysis hotspots (e.g., α-carbon to ketone group) .

Methodological Tables

Parameter XRD Findings FTIR Peaks TEM Data
Crystal SystemMonoclinic (P2₁/c)C=O stretch: 1700–1720 cm⁻¹Particle size: 50–100 nm
Unit Cell Volume789 ųPyrazole ring: 1480–1520 cm⁻¹Morphology: Spherical aggregates
Synthetic Optimization Conditions Yield Purity
Solvent: AcetonitrileTriethylamine, 24 h reflux35%>95%
Solvent: DMFN-Methylmorpholine<20%85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

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